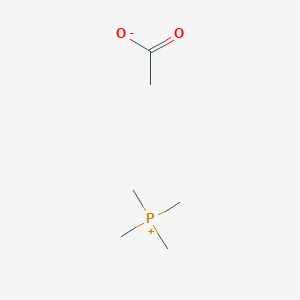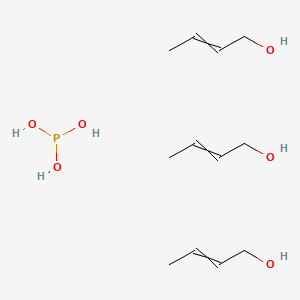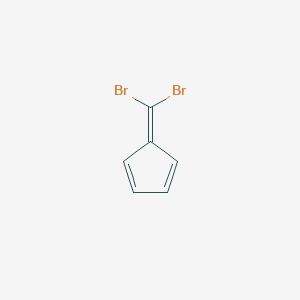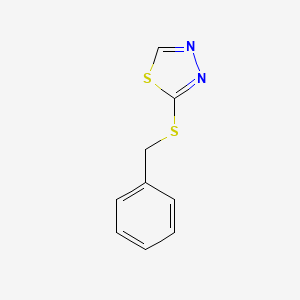
Tetramethylphosphanium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylphosphanium acetate is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a positively charged phosphorus atom bonded to four methyl groups and an acetate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetramethylphosphanium acetate can be synthesized through the reaction of tetramethylphosphine with acetic acid. The reaction typically occurs under mild conditions, with the phosphine acting as a nucleophile and the acetic acid providing the acetate anion. The reaction can be represented as follows:
P(CH3)4+CH3COOH→[P(CH3)4]+[CH3COO]−
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as purification, crystallization, and drying to obtain the final compound in a usable form.
Análisis De Reacciones Químicas
Types of Reactions: Tetramethylphosphanium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The acetate anion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides and other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Tetramethylphosphine oxide.
Reduction: Tetramethylphosphine.
Substitution: Various phosphonium salts depending on the substituent.
Aplicaciones Científicas De Investigación
Tetramethylphosphanium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in studies involving phosphonium salts and their biological activities.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tetramethylphosphanium acetate involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with nucleophilic sites in biological molecules, leading to changes in their structure and function. The acetate anion can also participate in reactions, contributing to the overall activity of the compound.
Comparación Con Compuestos Similares
- Tetramethylphosphonium chloride
- Tetramethylphosphonium bromide
- Tetramethylphosphonium iodide
Comparison: Tetramethylphosphanium acetate is unique due to the presence of the acetate anion, which imparts different chemical properties compared to other tetramethylphosphonium salts. The acetate anion can participate in esterification reactions, making it useful in organic synthesis. Additionally, the compound’s solubility and reactivity can vary based on the anion present, highlighting its distinct characteristics.
Propiedades
Número CAS |
52987-83-4 |
|---|---|
Fórmula molecular |
C6H15O2P |
Peso molecular |
150.16 g/mol |
Nombre IUPAC |
tetramethylphosphanium;acetate |
InChI |
InChI=1S/C4H12P.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
HYVDRSVZYMKTKG-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].C[P+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)


![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)




![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)


![{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14655872.png)
